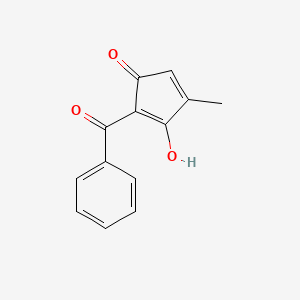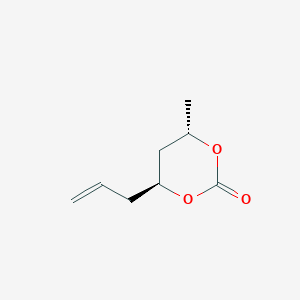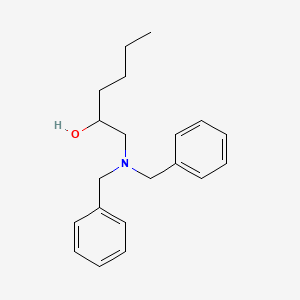
5,5'-(Chloromethylene)bis(2,3-dihydro-1-benzofuran)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-(Chloromethylene)bis(2,3-dihydro-1-benzofuran) is a chemical compound that belongs to the class of benzofurans Benzofurans are a group of organic compounds containing a benzene ring fused to a furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Chloromethylene)bis(2,3-dihydro-1-benzofuran) typically involves the reaction of 2,3-dihydro-1-benzofuran with chloromethylene reagents under specific conditions. One common method is the use of a chloromethylation reaction, where the benzofuran compound is treated with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of 5,5’-(Chloromethylene)bis(2,3-dihydro-1-benzofuran) may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
化学反应分析
Types of Reactions
5,5’-(Chloromethylene)bis(2,3-dihydro-1-benzofuran) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethylene group to other functional groups such as methyl or methylene.
Substitution: The chloromethylene group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce benzofuran methylene derivatives. Substitution reactions can lead to a variety of benzofuran derivatives with different functional groups.
科学研究应用
5,5’-(Chloromethylene)bis(2,3-dihydro-1-benzofuran) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its derivatives may have potential as bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Benzofuran derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 5,5’-(Chloromethylene)bis(2,3-dihydro-1-benzofuran) involves its interaction with molecular targets such as enzymes and receptors. The chloromethylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, depending on the specific target.
相似化合物的比较
Similar Compounds
2,3-Dihydro-1-benzofuran: A simpler benzofuran derivative without the chloromethylene group.
5-Chloromethyl-2,3-dihydro-1-benzofuran: A related compound with a single chloromethyl group.
5,5’-(Bromomethylene)bis(2,3-dihydro-1-benzofuran): A similar compound with a bromomethylene group instead of chloromethylene.
Uniqueness
5,5’-(Chloromethylene)bis(2,3-dihydro-1-benzofuran) is unique due to the presence of two chloromethylene groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs
属性
CAS 编号 |
847841-64-9 |
|---|---|
分子式 |
C17H15ClO2 |
分子量 |
286.8 g/mol |
IUPAC 名称 |
5-[chloro(2,3-dihydro-1-benzofuran-5-yl)methyl]-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C17H15ClO2/c18-17(13-1-3-15-11(9-13)5-7-19-15)14-2-4-16-12(10-14)6-8-20-16/h1-4,9-10,17H,5-8H2 |
InChI 键 |
GGLONIWZHRBUIH-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C1C=C(C=C2)C(C3=CC4=C(C=C3)OCC4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)


![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)
![{2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14190190.png)

![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)



![(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone](/img/structure/B14190223.png)
![4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14190229.png)
